![molecular formula C10H3Cl2FN2 B1469745 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile CAS No. 881313-89-9](/img/structure/B1469745.png)
2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
Overview
Description
Molecular Structure Analysis
The InChI code for 2,4-dichloro-6-fluoroquinoline is 1S/C9H4Cl2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H . This suggests that the molecule has a quinoline core with chlorine atoms at the 2 and 4 positions, a fluorine atom at the 6 position, and a carbonitrile group at the 3 position.Scientific Research Applications
Synthesis of Novel Halogenated Compounds
2,4-Dichloro-6-fluoroquinoline-3-carbonitrile has been utilized in the synthesis of novel halogenated compounds. For instance, Tomažič and Hynes (1992) demonstrated the preparation of various 2,4-diaminoquinazolines, including derivatives with fluorine substitutions, by reacting specific benzotrifluorides and guanidine carbonate (Tomažič & Hynes, 1992).
Optoelectronic and Nonlinear Properties
Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, providing insights into their potential application in multifunctional materials. Their study included compounds structurally related to 2,4-dichloro-6-fluoroquinoline-3-carbonitrile (Irfan et al., 2020).
Nucleophilic Substitution Reactions
Mekheimer and Kappe (1998) investigated nucleophilic substitution reactions of 2,4-dichloroquinoline-3-carbonitrile, synthesizing various novel substituted quinolines. This study highlights its versatility in producing diverse quinoline derivatives (Mekheimer & Kappe, 1998).
Chemical Synthesis and Biological Activity
El-Agrody et al. (2012) synthesized a series of 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, showcasing the potential of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile in producing compounds with antitumor activities. This application underscores the compound's relevance in medicinal chemistry (El-Agrody et al., 2012).
Synthesis of Quinoline Derivatives for Inhibitors
Green et al. (2007) developed inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production using 4-anilino-6-aminoquinoline-3-carbonitrile derivatives. Their research indicates the application of this compound in the development of inhibitors for specific kinases (Green et al., 2007).
properties
IUPAC Name |
2,4-dichloro-6-fluoroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2FN2/c11-9-6-3-5(13)1-2-8(6)15-10(12)7(9)4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNKGLQCSCJBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856640 | |
Record name | 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-fluoroquinoline-3-carbonitrile | |
CAS RN |
881313-89-9 | |
Record name | 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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